4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
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Overview
Description
4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a phenol group, and a substituted imidazo[1,2-a]pyrimidine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by bromination and subsequent functionalization . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, quinones, and reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a broad range of biological activities.
Pyrimidine: Another heterocyclic compound that serves as a core structure for many pharmaceuticals.
Phenol: A basic aromatic compound with various industrial and medicinal applications.
Uniqueness
4-Bromo-2-{5,7-dimethyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H19BrN4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-2-[5,7-dimethyl-3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C21H19BrN4O/c1-12-4-7-16(8-5-12)24-20-19(17-11-15(22)6-9-18(17)27)25-21-23-13(2)10-14(3)26(20)21/h4-11,24,27H,1-3H3 |
InChI Key |
DBGHAUIRNSAUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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